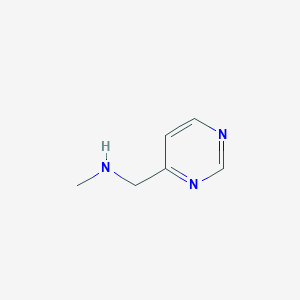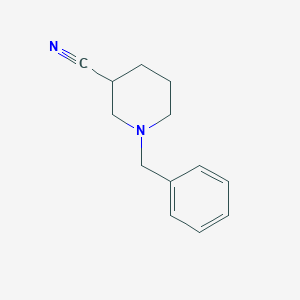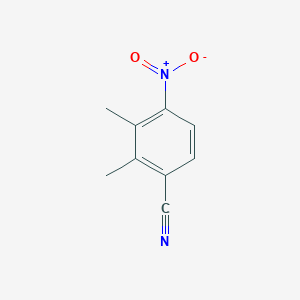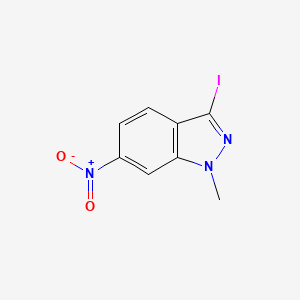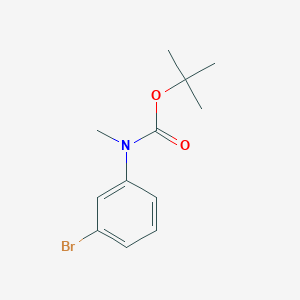
2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid is a chemical compound with the molecular formula C13H14N2O4 . It is a derivative of benzoxazole, a class of compounds that have gained importance in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
Benzoxazole derivatives are synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds are confirmed by IR, 1H/13C-NMR, and mass .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by techniques such as IR, 1H/13C-NMR, and mass .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like PubChem .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of derivatives of 2-acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid contribute significantly to the field of organic chemistry. For example, Xiong Jing (2011) focused on synthesizing enantiomers of a related compound to understand its structural properties using NMR, IR, MS, and specific rotation measurements (Xiong Jing, 2011). Similarly, the study by Ye Cai, Chang-Chun Ling, & D. Bundle (2009) outlines an efficient synthetic route to rare 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-D-glucose, demonstrating the compound's versatility in synthetic chemistry (Ye Cai, Chang-Chun Ling, & D. Bundle, 2009).
Biological Evaluation
The evaluation of biological activities of these compounds is crucial for understanding their potential in pharmacology and biomedicine. Shelly L. Thomas, K. Geetha, & Murugan (2009) investigated antimicrobial and anti-inflammatory activities of benzoxazole compounds, showing significant effects in reducing paw volume in an anti-inflammatory test (Shelly L. Thomas, K. Geetha, & Murugan, 2009). Furthermore, the research by A. P. Nikalje, N. Hirani, & R. Nawle (2015) on novel acetamido derivatives highlighted their promising anti-inflammatory activity in both in vitro and in vivo models, alongside performing molecular docking studies to explore their binding affinities (A. P. Nikalje, N. Hirani, & R. Nawle, 2015).
Heterocyclic Chemistry and Material Science
Research into the synthesis of heterocycles from 2-acetamido derivatives opens new pathways in material science and drug development. For instance, the work by O. A. Savchenko et al. (2020) explored the synthesis of 3-sulfanylpyridin-2(1H)-ones, demonstrating the compound's utility in creating functionally substituted heterocycles with potential pharmacological activities (O. A. Savchenko et al., 2020).
Environmental and Agricultural Chemistry
The role of related compounds in environmental and agricultural chemistry has been demonstrated through studies on their transformation products. For example, research by I. Fomsgaard, A. Mortensen, & S. C. Carlsen (2004) reviewed the microbial transformation of benzoxazolinone and benzoxazinone allelochemicals, shedding light on their potential for suppressing weeds and soil-borne diseases in agricultural settings (I. Fomsgaard, A. Mortensen, & S. C. Carlsen, 2004).
Wirkmechanismus
Target of Action
It is known that benzoxazole derivatives, which this compound is a part of, have a wide spectrum of pharmacological activities . They have been found to exhibit antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, and other effects .
Mode of Action
Benzoxazole derivatives are known to interact with various biological targets to exert their effects .
Biochemical Pathways
Benzoxazole derivatives have been found to influence a variety of biochemical pathways due to their wide range of pharmacological activities .
Result of Action
Benzoxazole derivatives have been found to exhibit a range of effects, including antimicrobial and anticancer activities .
Biochemische Analyse
Biochemical Properties
2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. These interactions can affect the overall metabolic flux and the levels of various metabolites within the cell .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of genes involved in metabolic processes and cell cycle regulation. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This binding can lead to changes in the conformation of the enzyme, affecting its catalytic efficiency. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exert significant effects, including toxicity. Studies have shown that high doses of the compound can lead to adverse effects, such as cell death and tissue damage. It is important to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing its toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing the overall metabolic flux. The compound can affect the levels of metabolites within the cell, leading to changes in cellular metabolism. Understanding the metabolic pathways that the compound is involved in is crucial for elucidating its overall effects on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can be distributed to various cellular compartments, where it can exert its effects. The localization and accumulation of the compound within specific tissues can also influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. Once localized, it can interact with specific biomolecules within these compartments, influencing their activity and function. Understanding the subcellular localization of the compound is crucial for elucidating its overall effects on cellular function .
Eigenschaften
IUPAC Name |
2-acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-7(16)14-11(13(17)18)6-9-3-4-12-10(5-9)15-8(2)19-12/h3-5,11H,6H2,1-2H3,(H,14,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXHJAFMJDGXHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)CC(C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-([1,1'-Biphenyl]-4-ylamino)propanoic acid](/img/structure/B1344611.png)
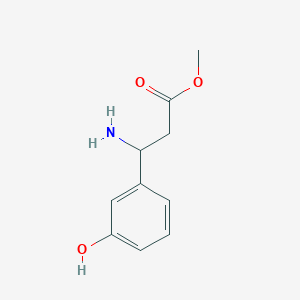

![1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine](/img/structure/B1344616.png)
